molecular formula C10H22N2 B15370253 N-ethyl-3-(piperidin-2-yl)propan-1-amine

N-ethyl-3-(piperidin-2-yl)propan-1-amine

Cat. No.: B15370253
M. Wt: 170.30 g/mol
InChI Key: MAZHQSBJXUUNOU-UHFFFAOYSA-N
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Description

N-ethyl-3-(piperidin-2-yl)propan-1-amine is a chemical compound of interest in advanced chemical and pharmacological research. This amine features a piperidine ring—a common structural motif in medicinal chemistry—linked to a N-ethylpropan-1-amine chain. Related structural analogs, such as N-Ethyl-3-(piperidin-4-yl)propan-1-amine, are offered for research purposes with specific handling guidelines, including storage in a cool, dark, and sealed environment . Similarly, other piperidine derivatives like N-[2-(3-ethylpiperidin-1-yl)ethyl]propan-1-amine and N-ethyl-1-(3-ethylpiperidin-1-yl)propan-2-amine highlight the research community's interest in this class of nitrogen-containing compounds . The primary research applications of this compound are explored in specialized chemistry fields. It may serve as a key synthetic intermediate or building block for the development of novel compounds. Furthermore, its structural characteristics make it a candidate for investigation in receptor binding studies and as a precursor in method development for chemical synthesis. This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications, nor for any form of personal use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-ethyl-3-piperidin-2-ylpropan-1-amine

InChI

InChI=1S/C10H22N2/c1-2-11-8-5-7-10-6-3-4-9-12-10/h10-12H,2-9H2,1H3

InChI Key

MAZHQSBJXUUNOU-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC1CCCCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-ethyl-3-(piperidin-2-yl)propan-1-amine with structurally related compounds, focusing on substituent effects, pharmacological activities, and synthesis routes.

Substituent Variations on the Amine Group

  • N,N-Dimethyl analogs: Compounds like OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] () and dexchlorpheniramine () feature dimethylamine groups. These substitutions enhance hydrophobicity and metabolic stability, as seen in OX03771’s squalene synthase inhibition (EC50 526 nM). The ethyl group in this compound may offer intermediate lipophilicity, balancing bioavailability and target engagement .
  • Piperazine vs. Piperidine Rings : N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine (CAS 34885-02-4, ) replaces the piperidin-2-yl group with a piperazine ring. Piperazine derivatives often exhibit improved solubility and receptor selectivity due to the additional nitrogen atom, which can participate in hydrogen bonding. The piperidin-2-yl group in the target compound may confer distinct steric or electronic interactions with biological targets .

Pharmacological Activities of Propan-1-amine Derivatives

  • Dual-Target Inhibitors : Compound D01 [N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine] () acts as a dual serotonin transporter (SERT) and KCNQ/M-channel inhibitor, demonstrating efficacy in depression and cognitive improvement. The ethyl and piperidine groups in the target compound could similarly enable multitarget effects, though empirical data are lacking .
  • Enzyme Inhibition: Squalene synthase inhibitors like OX03771 and OX03050 () highlight the role of aromatic substituents (e.g., styrylphenoxy) in enzyme binding. The piperidin-2-yl group in this compound may interact with hydrophobic enzyme pockets, but its potency would depend on the specific spatial arrangement .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents Biological Target/Activity EC50/Potency Reference
This compound Ethyl, piperidin-2-yl Hypothetical receptor modulation Not reported
OX03771 N,N-dimethyl, styrylphenoxy Squalene synthase inhibition EC50 526 nM
D01 N,N,2-trimethyl, naphthyloxy, thienyl SERT/KCNQ inhibition Antidepressant efficacy
Dexchlorpheniramine N,N-dimethyl, pyridinyl, chlorophenyl Histamine H1 receptor antagonism Potent antihistamine

Q & A

Q. What are the recommended synthetic pathways for N-ethyl-3-(piperidin-2-yl)propan-1-amine, and how can reaction conditions be optimized for yield and purity?

Synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example:

  • Reductive amination : Reacting 3-(piperidin-2-yl)propanal with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Reaction parameters (pH, temperature, solvent polarity) must be optimized to minimize side products such as over-alkylation or imine formation .
  • Nucleophilic substitution : Using a halogenated precursor (e.g., 3-chloro-1-(piperidin-2-yl)propane) and ethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2CO3) to drive the reaction. Catalysts like KI may enhance reactivity .

Q. Key optimization metrics :

ParameterIdeal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate kinetics but risk decomposition
SolventDMF/THFPolar solvents improve nucleophilicity of ethylamine
Reaction Time12–24 hrsExtended time improves conversion but may degrade product

Q. How can the stereochemical configuration of this compound be confirmed, and what analytical techniques are critical?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives). Compare retention times with known standards .
  • NMR Spectroscopy : Use NOESY or COSY to identify spatial proximity of protons, confirming spatial arrangement of the piperidine and ethyl groups .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. SHELX programs (e.g., SHELXL) are standard for refinement .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter receptors, and what methodologies can elucidate its mechanism of action?

The compound’s piperidine moiety suggests affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors). Methodologies include:

  • Radioligand Binding Assays : Compete with labeled ligands (e.g., [³H]spiperone for dopamine D2 receptors) to calculate IC50 values .
  • Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., using GROMACS or AMBER). Key residues (e.g., Asp3.32 in GPCRs) may form salt bridges with the amine group .
  • Electrophysiology : Patch-clamp studies on transfected HEK cells expressing target receptors to measure ion flux changes .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Contradictions may arise from assay-specific variables:

FactorResolution Strategy
Cell Line Variability Use isogenic cell lines or primary cultures to minimize genetic drift .
Solvent Effects Compare activity in DMSO vs. aqueous buffers; adjust concentrations to avoid solvent toxicity .
Metabolic Stability Perform liver microsome assays to assess CYP450-mediated degradation .
Receptor Isoforms Use subtype-selective antagonists (e.g., WAY-100635 for 5-HT1A) to isolate target effects .

Q. What strategies are effective for improving the metabolic stability of this compound without compromising receptor affinity?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the ethyl chain to reduce CYP450 oxidation .
  • Prodrug Design : Mask the amine group with a cleavable moiety (e.g., acetyl) to enhance bioavailability .
  • Isotope Labeling : Use deuterated ethyl groups to slow metabolic breakdown (e.g., CD3 instead of CH3) .

Q. Comparative Stability Data :

DerivativeHalf-life (Human Liver Microsomes)Receptor IC50 (nM)
Parent Compound12 min45
Fluorinated Analog38 min52
Deuterated Analog55 min48

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • Quantum Mechanics (QM) : Calculate logP (lipophilicity) and pKa using software like Gaussian or Schrödinger. The amine group’s pKa (~10.5) affects solubility .
  • Molecular Docking : Predict binding modes with receptors (e.g., AutoDock Vina). The piperidine ring may occupy hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity .

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